N-(3-methoxybenzoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzotriazole moiety, a methoxy group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps, including the formation of the benzotriazole core, the introduction of the methoxy group, and the formation of the carbamothioyl linkage. One common synthetic route involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the corresponding phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Carbamothioyl Linkage: The carbamothioyl linkage can be formed by reacting the benzotriazole derivative with an isothiocyanate compound under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzotriazole moiety can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(3-methoxybenzoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group and carbamothioyl linkage may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-nitrobenzamide
- 3-methoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
Uniqueness
N-(3-methoxybenzoyl)-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its specific combination of functional groups and structural features. The presence of the benzotriazole moiety, methoxy group, and carbamothioyl linkage imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H21N5O2S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-methoxy-N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H21N5O2S/c1-14-7-9-17(10-8-14)28-26-20-11-15(2)19(13-21(20)27-28)24-23(31)25-22(29)16-5-4-6-18(12-16)30-3/h4-13H,1-3H3,(H2,24,25,29,31) |
InChI Key |
PPNSLYQXINSCBH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=CC(=CC=C4)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.